molecular formula C11H12Cl2N2O5 B051884 2,2-Dichloro-N-[(1S,2S)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide CAS No. 138125-72-1

2,2-Dichloro-N-[(1S,2S)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide

Cat. No. B051884
CAS RN: 138125-72-1
M. Wt: 323.13 g/mol
InChI Key: FTMJFHVKAXPFIY-IUCAKERBSA-N
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Description

2,2-Dichloro-N-[(1S,2S)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide, also known as 3-nitro-2-chloro-N-((1S,2S)-1,3-dihydroxypropyl)acetamide, is a synthetic compound used in various scientific research applications. It is a white crystalline solid, with a molecular weight of 305.09 g/mol and a melting point of 133-135°C. It is soluble in water and organic solvents, and is relatively stable under normal laboratory conditions.

Scientific Research Applications

Synthesis and Characterization

  • N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide was synthesized and characterized spectroscopically. This compound is synthesized via the reaction of specific carbothioamide with N-(4-nitrophenyl)maleimide, with cyclization evidenced by FT-IR, NMR, and LCMS data (Salian, Narayana, & Sarojini, 2017).

  • 2,2-Dichloro-N-(3-nitrophenyl)acetamide 's structure has been studied, showing the anti conformation of the N—H bond relative to the meta-nitro group and revealing intermolecular hydrogen bonding patterns (Gowda, Foro, & Fuess, 2008).

Chemical Applications

  • AB-type monomers for polybenzimidazoles were synthesized using N-(4,5-dichloro-2-nitrophenyl)acetamide and 4-hydroxybenzoic acid, leading to new materials for industrial applications (Begunov & Valyaeva, 2015).

  • Optically active tetrahydro-1H-pyrrolo[1,2-a]imidazol-2-ones and hexahydroimidazo[1,2-a]pyridin-2(3H)-ones were synthesized from various acetamide derivatives, showcasing their use in developing chiral compounds with potential pharmaceutical applications (Katritzky, He, & Wang, 2002).

  • Anticancer, Anti-Inflammatory, and Analgesic Activities were identified in synthesized 2-(Substituted phenoxy) Acetamide Derivatives, suggesting medicinal applications for these compounds (Rani, Pal, Hegde, & Hashim, 2014).

  • Thiazolidinone and acetidinone derivatives were synthesized and displayed antimicrobial activity against different micro-organisms, indicating their use in antimicrobial treatments (Mistry, Desai, & Intwala, 2009).

Mechanism of Action

Target of Action

It is classified as a c-nitro compound , which typically target bacterial enzymes involved in DNA synthesis and repair.

Mode of Action

C-nitro compounds generally interfere with bacterial protein synthesis . They do this by inhibiting the activity of key enzymes involved in these processes, thereby preventing the bacteria from growing and multiplying.

Biochemical Pathways

Given its classification as a c-nitro compound , it is likely to affect pathways involved in bacterial protein synthesis and DNA replication.

Result of Action

By inhibiting bacterial protein synthesis and dna replication, it effectively stops the growth and multiplication of bacteria, leading to their eventual death .

properties

IUPAC Name

2,2-dichloro-N-[(1S,2S)-1,3-dihydroxy-1-(3-nitrophenyl)propan-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2N2O5/c12-10(13)11(18)14-8(5-16)9(17)6-2-1-3-7(4-6)15(19)20/h1-4,8-10,16-17H,5H2,(H,14,18)/t8-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTMJFHVKAXPFIY-IUCAKERBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(C(CO)NC(=O)C(Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])[C@@H]([C@H](CO)NC(=O)C(Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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